Dopaquinone

Übersicht

Beschreibung

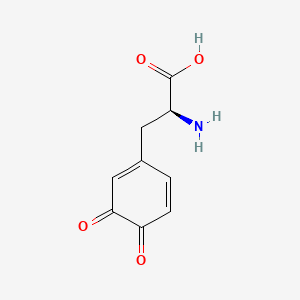

Dopaquinone is a key intermediate in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. It is formed through the oxidation of dihydroxyphenylalanine (commonly known as dopa) by the enzyme tyrosinase. This compound is classified as an ortho-quinone due to the presence of two adjacent carbonyl groups in its benzene ring. This compound plays a crucial role in the branching pathways of melanogenesis, leading to the formation of either eumelanin or pheomelanin, depending on the subsequent reactions it undergoes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dopaquinone is typically synthesized through the enzymatic oxidation of dihydroxyphenylalanine using tyrosinase. The reaction is carried out under mild conditions, usually at a pH of around 6.8 to 7.4, and at room temperature. The enzyme catalyzes the conversion of dihydroxyphenylalanine to this compound in the presence of molecular oxygen .

Industrial Production Methods: Industrial production of this compound is less common due to its high reactivity and instability. it can be produced on a small scale for research purposes using purified tyrosinase and controlled reaction conditions to prevent further oxidation or polymerization .

Analyse Chemischer Reaktionen

Cyclization

In the absence of sulfhydryl compounds, dopaquinone undergoes intramolecular cyclization, resulting in the formation of leucodopachrome (cyclodopa) . Leucodopachrome then experiences rapid oxidation through a redox reaction with this compound, producing dopachrome and dopa .

Conversion

Dopachrome spontaneously rearranges to produce 5,6-dihydroxyindole and, to a lesser extent, 5,6-dihydroxyindole-2-carboxylic acid . The ratio is determined by dopachrome tautomerase . Oxidation and polymerization of dihydroxyindoles leads to the production of eumelanin .

Reaction with Cysteine

When cysteine is present, the production of cysteinyldopa isomers is preferred . These isomers subsequently undergo oxidation via a redox reaction with this compound, forming cysteinyldopaquinones, which eventually produce pheomelanin . Studies suggest that melanogenesis proceeds in stages: the production of cysteinyldopas, their oxidation to form pheomelanin, and finally the production of eumelanin .

The redox exchange reaction between this compound and 5-S-cysteinyldopa occurs spontaneously, with a rate constant of 8.8 x 10^5 M(-1) sec(-1) .

Cysteine Binding

Density functional theory calculations suggest that Cys-S binding to this compound proceeds through:

The most preferred Cys-S-attacked intermediate is at the carbon-carbon bridge between the two carbonyls (C3-C4 bridge site) .

Role in Oxidative Reactions

Protein-bound DOPA can initiate further oxidative reactions through binding and reducing transition metals or through redox cycling between catechol and quinone (this compound) forms . Dopa and this compound modifications are found in mitochondrial proteins with metal-binding properties, which is consistent with metal-catalyzed hydroxyl radical formation from mitochondrial superoxide and hydrogen peroxide .

Wissenschaftliche Forschungsanwendungen

Melanin Biosynthesis

Dopaquinone is a critical intermediate in the melanin biosynthetic pathway, catalyzed by the enzyme tyrosinase. The conversion of L-tyrosine to this compound and subsequently to dopachrome is essential in melanin production, which provides pigmentation in skin, hair, and eyes. This pathway has implications in various applications:

- Cosmetic Industry : this compound's role in melanin production makes it a target for skin-lightening agents. Inhibitors of tyrosinase, such as thiopurine drugs, have been studied for their potential to reduce melanin synthesis without cytotoxic effects .

- Therapeutic Uses : Understanding the pathways involving this compound can lead to new treatments for conditions like vitiligo and hyperpigmentation disorders. The modulation of this compound levels could provide therapeutic strategies for these skin conditions .

Oxidative Stress and Disease

This compound is implicated in oxidative modifications of proteins, linking it to various diseases. Elevated levels of this compound-modified proteins have been associated with conditions such as atherosclerosis, cataracts, and Parkinson's disease .

Case Study: Protein Modifications

A study using LC-MS/MS identified numerous this compound-modified peptides in mouse brain and heart tissues. These modifications were predominantly found in mitochondrial proteins, suggesting a connection between oxidative stress and mitochondrial dysfunction . This insight could inform therapeutic strategies aimed at mitigating oxidative damage in diseases.

Drug Discovery and Repositioning

This compound's interactions with other compounds have led to its exploration in drug discovery:

- Tyrosinase Inhibition : Research has focused on identifying small molecule inhibitors of tyrosinase to control melanin synthesis. For instance, thioguanine has been shown to inhibit tyrosinase effectively, demonstrating potential as a therapeutic agent for hyperpigmentation .

- Computational Drug Repositioning : Studies have employed computational methods to identify existing drugs that can act as tyrosinase inhibitors based on their structural properties related to this compound . This approach can accelerate the development of new treatments using established drugs.

Biochemical Research

This compound serves as a model compound in biochemical research due to its reactivity:

- Redox Reactions : The spontaneous redox reactions involving this compound are crucial for understanding melanogenesis dynamics. Studies have quantified these reactions, revealing insights into how this compound interacts with other compounds like cysteine derivatives .

Summary Table of this compound Applications

Wirkmechanismus

Dopaquinone exerts its effects primarily through its high reactivity towards nucleophiles. In melanogenesis, it reacts with amino groups and sulfhydryl groups to form various intermediates that lead to the production of melanin. The molecular targets of this compound include cysteine and other thiol-containing compounds, which it binds to form cysteinyldopa. This binding is crucial for the initiation of pheomelanogenesis. Additionally, this compound can undergo intramolecular cyclization to form cyclodopa, which is a key intermediate in eumelanin production .

Vergleich Mit ähnlichen Verbindungen

Dopaquinone is structurally similar to other ortho-quinones, such as:

Rhododendrolquinone: Another ortho-quinone involved in melanogenesis.

Benzoquinone: A simpler ortho-quinone with similar reactivity towards nucleophiles.

Uniqueness: this compound is unique in its role in melanogenesis, where it serves as a branching point for the production of different types of melanin. Its ability to undergo both cyclization and thiol binding reactions distinguishes it from other ortho-quinones, which may not participate in such specific biological pathways .

Biologische Aktivität

Dopaquinone, a highly reactive ortho-quinone derivative of L-DOPA, plays a significant role in various biological processes, particularly in melanin synthesis and neurotoxicity. This article will explore the biological activity of this compound, its implications in health and disease, and relevant research findings.

Overview of this compound

This compound is formed through the oxidation of L-DOPA, a precursor to dopamine and melanin. It is involved in the biosynthesis of melanin pigments, specifically eumelanin and pheomelanin, which are critical for skin and hair pigmentation. Additionally, this compound exhibits neurotoxic properties that have been linked to neurodegenerative diseases such as Parkinson's disease (PD) due to its ability to modify proteins and induce oxidative stress.

Biological Functions

-

Melanogenesis :

- This compound is pivotal in the synthesis of melanin. In the absence of thiol compounds, it can cyclize to form cyclodopa, which further participates in melanin production.

- The two types of melanin synthesized from this compound are:

-

Neurotoxicity :

- This compound is known for its neurotoxic effects, particularly in dopaminergic neurons. Its accumulation can lead to mitochondrial dysfunction and protein aggregation, which are characteristic features of PD .

- Research indicates that this compound can modify tyrosine residues in proteins, leading to oxidative damage and contributing to various pathologies, including neurodegenerative diseases .

Case Studies and Experimental Data

- A study synthesized L-DOPA-quinone and evaluated its effects on dopaminergic neurons. The results indicated that this compound could counteract firing inhibition in substantia nigra pars compacta (SNc) neurons caused by G-protein-coupled receptor activation. Specifically, this compound treatment restored neuronal firing rates significantly compared to controls .

- Another investigation identified site-specific modifications of proteins by this compound in mouse brain and heart tissues using LC-MS/MS techniques. The study found numerous this compound-modified peptides, predominantly within mitochondrial proteins, suggesting a link between this compound-induced modifications and mitochondrial dysfunction .

Data Table: Summary of Biological Activities

| Biological Activity | Description | Implications |

|---|---|---|

| Melanogenesis | Precursor for eumelanin and pheomelanin | Skin pigmentation; photoprotection |

| Neurotoxicity | Modifies proteins leading to oxidative stress | Associated with Parkinson's disease and other neurodegenerative disorders |

| Protein Modification | Alters tyrosine residues in proteins | Impacts signaling pathways; potential biomarker for disease progression |

The biological activity of this compound involves several mechanisms:

- Oxidative Stress : this compound induces oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components including lipids, proteins, and DNA.

- Protein Modification : It reacts with amino acids such as cysteine and tyrosine, leading to the formation of adducts that disrupt normal protein function.

- Mitochondrial Dysfunction : Elevated levels of this compound have been linked to impaired mitochondrial respiration and energy production, contributing to neuronal cell death .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3,4-dioxocyclohexa-1,5-dien-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6H,3,10H2,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMIDUVKSGCHAU-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)C(=O)C=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50897220 | |

| Record name | L-DOPAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dopaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25520-73-4, 4430-97-1 | |

| Record name | (αS)-α-Amino-3,4-dioxo-1,5-cyclohexadiene-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25520-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025520734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-DOPAQUINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50897220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F09Y50AX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dopaquinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001229 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.